Product packaging for N,2-Dimethyl-1,3-propanediamine(Cat. No.:CAS No. 1251384-75-4)

N,2-Dimethyl-1,3-propanediamine

Cat. No.: B090330
CAS No.: 1251384-75-4
M. Wt: 102.18 g/mol
InChI Key: HKAXXLXZPQLQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Diamine Compounds in Chemical Sciences

Diamine compounds are organic molecules that contain two amine functional groups. Their significance in chemical sciences stems from their reactivity and versatility, which allows them to be used in a wide range of applications. They are fundamental in polymer chemistry, where they serve as monomers for the synthesis of polyamides, polyimides, and polyureas. grandviewresearch.com These polymers are known for their high performance, durability, and resistance to heat, making them invaluable in industries such as textiles, automotive manufacturing, and electronics. nih.gov

In the realm of organic synthesis, diamines are crucial intermediates for the creation of more complex molecules, including pharmaceuticals and agrochemicals. nih.govchemicalbook.com Their nucleophilic nature, owing to the lone pair of electrons on the nitrogen atoms, enables them to participate in a variety of chemical reactions. nih.gov Chiral diamines, in particular, are highly valued as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

Furthermore, diamines play a significant role in coordination chemistry. They can act as bidentate or polydentate ligands, forming stable complexes with metal ions. sigmaaldrich.com These coordination compounds have diverse applications, from catalysts in industrial processes to therapeutic agents in medicine. researchgate.net The ability of diamines to chelate metal ions is also exploited in areas such as heavy metal remediation. sigmaaldrich.com The structural diversity of diamines, from simple linear chains to more complex aromatic and substituted structures, provides a vast chemical space for the design of molecules with specific properties and functions.

Nomenclature and Key Structural Features of Dimethyl-1,3-propanediamine Isomers Relevant to Research

The isomers of dimethyl-1,3-propanediamine, while sharing the same molecular formula, exhibit distinct structural features that dictate their chemical properties and applications. Understanding their nomenclature and structure is key to appreciating their specific roles in research and industry.

2,2-Dimethyl-1,3-propanediamine (B1293695) (Neopentanediamine)

2,2-Dimethyl-1,3-propanediamine, also commonly known as neopentanediamine, possesses a unique structure where two methyl groups are attached to the central carbon atom (C2) of the propane-1,3-diamine backbone. nih.govnist.gov This symmetrical arrangement imparts specific properties to the molecule. The presence of the gem-dimethyl group provides steric hindrance, which can influence its reactivity and the properties of polymers derived from it.

Key Structural Features:

IUPAC Name: 2,2-dimethylpropane-1,3-diamine nih.gov

Synonyms: Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine sigmaaldrich.comnih.govcymitquimica.com

Structure: Two primary amine groups (-NH2) are located at positions 1 and 3 of the propane (B168953) chain, with two methyl groups (-CH3) at position 2. nih.govnist.gov

This diamine is a versatile building block, particularly in polymer synthesis, where it contributes to the formation of polyamides and polyurethanes with enhanced mechanical and thermal stability. sigmaaldrich.com It also serves as a bidentate ligand in coordination chemistry, forming complexes with various metals. sigmaaldrich.com

N,N-Dimethyl-1,3-propanediamine (DMAPA)

N,N-Dimethyl-1,3-propanediamine, widely recognized by its acronym DMAPA, is an asymmetrical diamine. wikipedia.org In this isomer, two methyl groups are attached to one of the nitrogen atoms, resulting in a tertiary amine at one end and a primary amine at the other. This structural difference in the amine groups leads to differential reactivity, a property that is extensively exploited in its applications.

Key Structural Features:

IUPAC Name: N¹,N¹-Dimethylpropane-1,3-diamine wikipedia.org

Synonyms: 3-(Dimethylamino)propylamine, DMAPA wikipedia.orghaz-map.com

Structure: A primary amine group (-NH2) is at one end of the propane chain, and a tertiary amine group (-N(CH3)2) is at the other. nist.gov

DMAPA is a crucial intermediate in the production of surfactants, such as cocamidopropyl betaine (B1666868), which is a common ingredient in personal care products like shampoos and soaps. wikipedia.org Its derivatives are favored for their mildness and ability to produce fine-bubble foam. wikipedia.org It also finds use as a catalyst and a reagent in the synthesis of various organic compounds. grandviewresearch.com

Other Methylated Propanediamine Isomers (e.g., N,N'-Dimethyl-1,3-propanediamine)

Beyond the two more common isomers, other methylated propanediamines exist, with N,N'-Dimethyl-1,3-propanediamine being a notable example. In this isomer, one methyl group is attached to each of the nitrogen atoms of the propane-1,3-diamine backbone, resulting in two secondary amine groups.

Key Structural Features:

IUPAC Name: N¹,N³-Dimethylpropane-1,3-diamine wikipedia.org

Synonyms: 1,3-Bis(methylamino)propane nih.gov

Structure: Two secondary amine groups (-NHCH3) are located at positions 1 and 3 of the propane chain. nih.gov

This symmetrical diamine is utilized as a chemical crosslinking reagent and as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comwikipedia.org Its structure allows it to act as a building block for various molecular architectures.

A lesser-known isomer is N,2-Dimethyl-1,3-propanediamine . In this structure, one methyl group is attached to one of the nitrogen atoms (N-methylation), and another methyl group is on the second carbon (C2) of the propane chain. This results in an asymmetric molecule with a primary amine, a secondary amine, and a chiral center at the C2 position, offering potential for stereospecific applications.

Evolution of Research Interests and Applications of Dimethyl-1,3-propanediamines

Research interest in dimethyl-1,3-propanediamines has evolved significantly over time, driven by the expanding applications of these versatile compounds. Initially, the focus was on their fundamental synthesis and characterization. However, as the demand for high-performance materials and specialized chemicals grew, so did the exploration of their utility in various fields.

The market for N,N-Dimethyl-1,3-propanediamine (DMAPA) has seen substantial growth, largely propelled by the personal care and cosmetics industry. marketresearchfuture.com Its use as a key intermediate in the production of mild, high-foaming surfactants like cocamidopropyl betaine has made it a staple in shampoos, soaps, and other cleansing products. wikipedia.org The global market size for DMAPA was valued at USD 358.4 million in 2023 and is projected to continue growing. grandviewresearch.com Beyond personal care, DMAPA is increasingly used in the pharmaceutical industry as a reagent for synthesizing drugs and active pharmaceutical ingredients (APIs), including antihistamines and anti-infectives. grandviewresearch.com It also serves as a polyurethane catalyst and finds applications in the textile and leather industries as a fabric softener and dyeing auxiliary. grandviewresearch.commarketresearchfuture.com

2,2-Dimethyl-1,3-propanediamine (neopentanediamine) has garnered attention for its role in creating robust polymers. Its symmetrical structure with primary amine groups makes it an excellent monomer for producing polyamides and polyurethanes with enhanced thermal stability and mechanical properties. sigmaaldrich.com Research has also explored its use as a bidentate ligand in the formation of metal complexes that can act as catalysts in various chemical reactions. sigmaaldrich.com Furthermore, its potential applications extend to the biomedical field, where it is being investigated for creating hydrogels for tissue engineering and as a chelating agent. sigmaaldrich.com

N,N'-Dimethyl-1,3-propanediamine is recognized as a valuable building block in organic synthesis. It is employed as a pharmaceutical intermediate and in the production of agrochemicals and dyestuffs. chemicalbook.com Its role as a crosslinking reagent is also a key area of its application. wikipedia.org The continuous development of new synthetic methodologies has expanded the utility of this and other diamines in creating complex molecular architectures with specific functionalities.

The evolution of research in this area also reflects a growing emphasis on sustainability. There is an increasing focus on developing greener and more efficient production processes for these diamines, including continuous production methods and the use of alternative, bio-based feedstocks. marketresearchfuture.comgoogle.com This trend is driven by both regulatory pressures and a market demand for more environmentally friendly chemical products.

Data Tables

Table 1: Properties of Dimethyl-1,3-propanediamine Isomers

Property2,2-Dimethyl-1,3-propanediamine (Neopentanediamine)N,N-Dimethyl-1,3-propanediamine (DMAPA)N,N'-Dimethyl-1,3-propanediamine
IUPAC Name 2,2-dimethylpropane-1,3-diamine nih.govN¹,N¹-Dimethylpropane-1,3-diamine wikipedia.orgN¹,N³-Dimethylpropane-1,3-diamine wikipedia.org
CAS Number 7328-91-8 nih.gov109-55-7 nist.gov111-33-1 wikipedia.org
Molecular Formula C₅H₁₄N₂ nih.govC₅H₁₄N₂ nist.govC₅H₁₄N₂ nih.gov
Molar Mass 102.18 g/mol nih.gov102.18 g/mol nist.gov102.18 g/mol nih.gov
Boiling Point 152-154 °C sigmaaldrich.com132.1 °C wikipedia.org145 °C wikipedia.org
Density 0.851 g/mL at 25 °C sigmaaldrich.com0.812 g/mL wikipedia.org0.817 g/mL wikipedia.org
Structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B090330 N,2-Dimethyl-1,3-propanediamine CAS No. 1251384-75-4

Properties

IUPAC Name

N',2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXXLXZPQLQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597563
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251384-75-4
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-Dimethyl-1,3-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Mechanistic Investigations

Synthesis of N,N-Dimethyl-1,3-propanediamine

Multi-Step Batch Reaction Protocols

The conventional approach to synthesizing N,N-Dimethyl-1,3-propanediamine relies on multi-step batch reactions, a method historically favored in chemical manufacturing. researchgate.netmit-ivy.com This process is conducted in distinct stages within large-volume reaction vessels.

The initial step involves the Michael addition reaction of dimethylamine (B145610) with acrylonitrile (B1666552) to produce N,N-dimethyl-aminopropionitrile (DMAPN). mit-ivy.com In a typical industrial batch protocol, the reactants are charged into a synthesis kettle. google.com To facilitate the reaction and aid in the subsequent removal of unreacted starting material, a small quantity of water, approximately 2% of the total raw material mass, is often introduced. mit-ivy.com Upon completion of the reaction, excess dimethylamine can be removed through rectification under reduced pressure to yield the DMAPN intermediate. google.com

The second stage is the catalytic hydrogenation of the purified DMAPN intermediate. mit-ivy.com This reduction of the nitrile group to a primary amine is commonly performed in a high-pressure autoclave. Raney nickel, a porous nickel catalyst with a high surface area, is a widely utilized heterogeneous catalyst for this transformation due to its effectiveness in hydrogenating organic compounds. acs.orgmasterorganicchemistry.com

To suppress the formation of secondary and tertiary amine by-products, such as bis-DMAPA, the reaction is often carried out in the presence of a base. mit-ivy.com For instance, one patented batch process describes using a Raney-Ni catalyst in a caustic alkali aqueous solution at a pressure of 3 MPa and a temperature of 90°C, achieving a 93% yield of N,N-Dimethyl-1,3-propanediamine. google.comgoogle.com Other protocols involve the addition of liquid ammonia (B1221849) to the high-pressure reactor along with the catalyst and hydrogen to maintain high selectivity for the desired primary amine. google.commit-ivy.com

Table 1: Batch Reaction Protocol Conditions and Findings

StepReactants/SubstrateCatalyst/ReagentsTemperaturePressureKey Findings/YieldSource
DMAPN SynthesisAcrylonitrile, DimethylamineWater (optional, ~2%)Not specifiedReduced pressure for purificationStandard intermediate synthesis step. google.commit-ivy.com
HydrogenationDMAPNRaney-Ni, Caustic Alkali Solution90°C3 MPa93% yield of N,N-Dimethyl-1,3-propanediamine. google.comgoogle.com
HydrogenationDMAPNRaney-Ni, Liquid AmmoniaNot specifiedHigh pressureSuppresses by-product formation. google.commit-ivy.com

Continuous Synthesis Processes and Reactor Design

Driven by the need for enhanced safety, efficiency, and scalability, continuous synthesis processes have been developed as an alternative to traditional batch methods. google.comqub.ac.uk These processes utilize specialized reactors, such as fixed-bed and microchannel reactors, to achieve a steady-state production flow.

For the continuous synthesis of DMAPN, reactants are continuously fed through a reactor packed with a stationary catalyst or filler. A patented process employs a fixed-bed reactor where a molar ratio of dimethylamine to acrylonitrile between 10:1 and 1:1 is maintained. google.com Operating at temperatures of 10-120°C with a liquid hourly space velocity (LHSV) of 0.1-10 h⁻¹, this method achieves a conversion of acrylonitrile and selectivity for DMAPN both exceeding 99%. google.com

Another approach utilizes a microchannel reactor, which offers superior mass and heat transfer efficiency. google.com In one example, a mixture of acrylonitrile and dimethylamine solution (1:1.3 molar ratio) is injected into the microreactor at 120°C and 5 bar. With a short residence time of just 50 seconds, this system achieves 100% conversion of acrylonitrile with 99.88% selectivity for DMAPN. google.com

A significant advantage of continuous processing is the ability to directly channel the DMAPN product stream from the first reactor into a second fixed-bed reactor for hydrogenation, often without intermediate purification. google.com In these systems, a solution of DMAPN is mixed with hydrogen and passed over a fixed bed of catalyst.

One continuous hydrogenation process uses a Raney-Ni catalyst in conjunction with an alkaline alcohol solution as a promoter. google.com With a hydrogenation pressure of 3-10 MPa and an LHSV of 0.1-4 h⁻¹, a yield of N,N-Dimethyl-1,3-propanediamine greater than 98% is reported. google.com Another study describes a continuous process using a ZL-311-R catalyst at 70°C and 6 MPa, with an LHSV of 0.3 h⁻¹ and sodium hydroxide (B78521) as an alkali promoter, achieving conversion and selectivity both above 99.5%. researchgate.net The design of these fixed-bed reactors, often a shell-and-tube configuration, is critical for managing the exothermic heat of the hydrogenation reaction. mdpi.comou.edu

Table 2: Continuous Synthesis Process Conditions and Findings

StepReactor TypeCatalyst/ReagentsTemperaturePressureFlow Rate/Residence TimeKey FindingsSource
DMAPN SynthesisFixed-BedNot specified (filler)10-120°CNot specifiedLHSV: 0.1-10 h⁻¹>99% Conversion & Selectivity. google.com
DMAPN SynthesisMicrochannelNone120°C5 bar50 s residence time100% Conversion, 99.88% Selectivity. google.com
HydrogenationFixed-BedRaney-Ni, Alkaline alcoholNot specified3-10 MPaLHSV: 0.1-4 h⁻¹>98% Yield. google.com
HydrogenationFixed-BedZL-311-R, NaOH70°C6 MPaLHSV: 0.3 h⁻¹>99.5% Conversion & Selectivity. researchgate.net
Optimization of Reaction Parameters

The synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA), a structurally related compound, provides significant insights into optimizing reaction parameters applicable to similar diamines. A notable two-step continuous process involves the initial reaction of Dimethylamine (DMA) and Acrylonitrile (ACN) to form N,N-dimethyl-amino propionitrile (B127096) (DMAPN), followed by hydrogenation to yield DMAPA. cetjournal.it

In the first step, optimization has been achieved under conditions of 30°C and 1.0 MPa pressure, with a liquid hourly space velocity (LHSV) of 1.1 to 4 h⁻¹ and a molar ratio of DMA to ACN of 1.00:1.00. cetjournal.it These parameters, using H-ZSM-5 as a catalyst, lead to conversion and selectivity rates exceeding 99.5%. cetjournal.it

For the subsequent hydrogenation of DMAPN, optimal conditions include a temperature of 70°C, a pressure of 6 MPa, and an LHSV of 0.3 h⁻¹. cetjournal.it The use of a ZL-311-R catalyst and an alkali liquor of NaOH as a co-catalyst also results in conversion and selectivity higher than 99.5%. cetjournal.it A separate continuous process for DMAPA synthesis specifies a hydrogenation pressure of 3-10 MPa and an LHSV of 0.1-4 h⁻¹ using a Raney-Ni catalyst with an alkaline alcohol solution (0.1%-10%) as a co-catalyst, achieving a yield of at least 98%. google.com

Optimized Reaction Parameters for N,N-dimethyl-1,3-propanediamine (DMAPA) Synthesis
ParameterStep 1: DMAPN Formation cetjournal.itStep 2: Hydrogenation cetjournal.itAlternative Hydrogenation google.com
Temperature30°C70°CNot Specified
Pressure1.0 MPa6 MPa3-10 MPa
Space Velocity (LHSV)1.1-4 h⁻¹0.3 h⁻¹0.1-4 h⁻¹
Molar Ratios (Reactants)DMA:ACN = 1.00:1.00N/ANot Specified
CatalystH-ZSM-5ZL-311-RRaney-Ni
Co-catalystNoneNaOH (alkali liquor)Alkaline alcohol solution (0.1%-10%)
Conversion/Yield>99.5%>99.5%≥98%

Alternative Synthetic Routes (e.g., Acrolein and Dimethylamine)

An alternative, environmentally friendly route for synthesizing N,N-dimethyl-1,3-propanediamine involves the use of acrolein and dimethylamine. In this method, the reactants are processed at 40–400°C and 6 MPa in the presence of a catalyst, ammonia, and hydrogen. This "green" approach is noted for its reduced environmental impact, although it results in a somewhat lower yield of approximately 91% compared to the acrylonitrile-based method. google.com

Synthesis of 2,2-Dimethyl-1,3-propanediamine (B1293695)

2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is a valuable building block for polymers. sigmaaldrich.com

A historical method for producing 2,2-Dimethyl-1,3-propanediamine involves a two-step process starting from acetone (B3395972) and nitromethane. These precursors are first reacted to form 2,2-dimethyl-1,3-dinitropropane. The subsequent hydrogenation of this dinitro compound yields the final diamine product. google.com

A more direct and efficient method involves the catalytic conversion of neopentyl glycol. This process is conducted via pressure ammonolysis, where neopentyl glycol is reacted with ammonia and hydrogen in the presence of a specific nickel-containing catalyst. google.com This approach was developed to suppress side reactions and directly produce the diamine. google.com

The reaction conditions are critical for high yield and selectivity. Operating temperatures range from 150°C to 300°C, with pressures of at least 10 atmospheres. google.com The ratio of the hydroxyl group in the glycol to ammonia is maintained between 1:6 and 1:20. google.com The catalyst composition is also key, typically containing 23% to 60% nickel by weight, often with chromium (III) oxide as a promoter on a kieselguhr or alumina (B75360) carrier. google.comgoogle.com

Catalytic Conversion of Neopentyl Glycol to 2,2-Dimethyl-1,3-propanediamine google.comgoogle.com
ParameterExample 1Example 2Example 3
Temperature250°C250°C240°C
Pressure300 atm~20 atm (initial H₂)~20 atm (initial H₂)
Catalyst55% Ni on Al₂O₃/Kieselguhr52% Ni with Cr₂O₃ on KieselguhrCr-Ni Catalyst
Conversion (Neopentyl Glycol)94.9%87.5%98.5%
Selectivity (Diamine)71.1%50.2%Not Specified
Final Yield (Diamine)73.7%57%78%

A notable feature of this process is the ability to recycle the intermediate product, 1-amino-3-hydroxy-2,2-dimethylpropane, back into the reactor to be converted into the desired diamine, making the process more economical. google.comgoogle.com

Derivatization and Functionalization Strategies

The synthesis of quaternary ammonium (B1175870) derivatives from diamines is a key strategy for creating compounds with specialized properties. Research has demonstrated the successful quaternization of 1,1-dimethyl-1,3-propylenediamine, a related compound, by reacting it with agents like ethyl chloroacetate (B1199739) and chloroacetic acid. nih.govresearchgate.net

In one example, reacting 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate in anhydrous ethanol (B145695) at 70°C for 50 hours yields 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride. nih.gov This reaction highlights a common pathway for creating cyclic quaternary ammonium salts. These derivatives are significant as they form a class of compounds known as Quaternary Alkyl Ammonium Salts (QACs), which have applications as antiseptics, bactericides, and fungicides. nih.gov

Synthesis of Schiff Base Derivatives

N,2-Dimethyl-1,3-propanediamine is a valuable precursor in the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting compound, containing an imine or azomethine group (-C=N-), is a cornerstone in the field of coordination chemistry.

A specific example involves the preparation of the hexadentate Schiff base ligand, H₂L², by reacting 1,3-diamino-2,2-dimethylpropane with 3-ethoxy-2-hydroxybenzaldehyde in methanol. The reaction mixture is heated at reflux with a Dean-Stark trap to remove the water formed during the condensation, driving the reaction to completion. The resulting ligand, (N,N'-Bis(3-ethoxysalicylidene)-1,3-diamino-2,2-dimethylpropane), is a dicompartmental ligand capable of binding different metal centers.

The synthesis can be represented by the following reaction:

Reaction Data for H₂L² Synthesis

Reactant 1Reactant 2SolventConditionProduct
1,3-diamino-2,2-dimethylpropane3-ethoxy-2-hydroxybenzaldehydeMethanolReflux with water removalH₂L² (Hexadentate Schiff Base)

The characterization of such ligands is typically performed using elemental analysis, IR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The crystal structure of the H₂L² ligand has been resolved by X-ray crystallography, confirming its potential to form stable complexes with metal ions.

Application in the Cleavage of N-Alkylphthalimide Derivatives

The Gabriel synthesis is a classic method for preparing primary amines. A key step in this synthesis is the cleavage of the N-alkylphthalimide intermediate to release the desired amine. While hydrazine (B178648) hydrate (B1144303) is traditionally used for this purpose, other reagents can be employed.

Closely related compounds, such as N,N-Dimethyl-1,3-propanediamine, are utilized as effective agents for the cleavage of N-alkylphthalimide derivatives. This suggests that diamines can serve as an alternative to hydrazine in this chemical transformation. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbons of the phthalimide (B116566) group.

While specific studies detailing the use of this compound for this application are not prevalent in the surveyed literature, the reactivity of similar diamines indicates its potential utility in this area.

Modification of Polyacrylonitrile Fibers

Polyacrylonitrile (PAN) fibers are important precursors for carbon fibers. The properties of these fibers can be enhanced through chemical modification. The nitrile groups (-C≡N) present along the polymer chain are susceptible to nucleophilic attack, making them ideal sites for modification with amines.

Research has shown that treating PAN fibers with amines like 1,3-propanediamine or hydrazine leads to significant changes in the fiber's chemical structure and properties. The reaction involves the nucleophilic attack by the amine's lone pair of electrons on the nitrile groups. This can lead to the formation of amidine structures and induce cyclization reactions within the polymer, which is a critical step in the thermal stabilization process required for carbon fiber production.

This modification can improve the thermal properties of the PAN fiber, facilitate the main cyclization reaction during stabilization, and ultimately enhance the carbon yield in the final carbon fibers. Although literature specifically documenting the use of this compound for PAN modification is limited, its diamine structure makes it a candidate for such applications based on the established reactivity of other amines with PAN.

Mechanistic Elucidation of Synthetic Transformations

The synthetic applications of this compound are underpinned by fundamental reaction mechanisms, primarily involving the nucleophilic character of its amine groups.

Schiff Base Formation: The synthesis of Schiff bases from amines and carbonyl compounds proceeds through a two-step mechanism:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral aminoalcohol, also known as a hemiaminal or carbinolamine.

Dehydration: Under acidic or thermal conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, and after deprotonation, the final imine (Schiff base) is formed.

Phthalimide Cleavage: The mechanism for cleaving N-alkylphthalimides with a diamine like this compound involves a nucleophilic acyl substitution. One of the amine groups attacks one of the phthalimide's carbonyl carbons. This is followed by a second intramolecular or intermolecular attack by the other amine group on the second carbonyl carbon, leading to the formation of a stable, cyclic hydrazide-like structure derived from the diamine and the release of the desired primary amine.

Polyacrylonitrile Fiber Modification: The reaction between this compound and the nitrile groups of PAN is a nucleophilic addition. The lone pair on one of the nitrogen atoms attacks the electrophilic carbon atom of a nitrile group. This leads to the formation of an imine intermediate which can then react further. Given the presence of a second amine group, it can react with an adjacent nitrile group on the same or a different polymer chain, leading to cross-linking and the formation of cyclic structures. This transformation of the linear PAN polymer into a ladder-like structure is crucial for its conversion into high-performance carbon fiber.

Coordination Chemistry and Metal Complexation Research

Ligand Properties and Coordination Modes of Dimethyl-1,3-propanediamines

The coordination behavior of dimethyl-1,3-propanediamine ligands, including N,2-Dimethyl-1,3-propanediamine, is defined by the presence of two nitrogen donor atoms and the steric and electronic influence of its methyl substituents. These features dictate how the ligand binds to metal centers.

Substituted propanediamines, such as 2,2-dimethyl-1,3-propanediamine (B1293695), primarily function as bidentate ligands. sigmaaldrich.comsigmaaldrich.com In this capacity, the two nitrogen atoms of the diamine each donate a lone pair of electrons to a metal center, forming a stable five-membered or six-membered chelate ring. For this compound, coordination to a metal ion results in the formation of a six-membered ring. The inherent flexibility of the propane (B168953) backbone allows this chelate ring to adopt various conformations, such as a symmetric boat conformation, to accommodate the geometric preferences of the metal ion. researchgate.net

While the primary coordination mode is bidentate, the diamine framework can be a component of more complex polydentate ligands. For instance, Schiff base ligands with N4 donor sets can be synthesized from the condensation of 1,3-diaminopropane (B46017) with aldehydes, creating tetradentate ligands capable of forming highly stable complexes. researchgate.net However, this compound itself, without further modification, is typically limited to bidentate coordination.

The structure and reactivity of metal complexes are significantly influenced by the steric and electronic properties of their ligands. nih.gov In this compound, the methyl groups on both the nitrogen (N-methyl) and the carbon backbone (2-methyl) play crucial roles.

Steric Factors: The presence of methyl groups introduces steric hindrance around the nitrogen donor atoms. This steric bulk can affect the coordination number of the metal center, with larger ligands favoring the formation of complexes with lower coordination numbers. nih.govchemrxiv.org The steric strain can also influence the bond angles and lengths within the complex, pushing the metal center out of the plane of the ligand in some cases to relieve strain. nih.gov

Electronic Factors: The N-methyl group is an electron-donating group. It increases the electron density on the nitrogen atom, enhancing its Lewis basicity and its ability to donate to a metal center. The electronic properties of ligands can be systematically tuned by adding electron-donating or electron-withdrawing groups, which in turn modulates the electron density and reactivity of the metal complex. nih.govrsc.org This tuning is a key strategy in designing catalysts with optimized properties.

The interplay of these steric and electronic effects ultimately determines the final structure, stability, and potential catalytic activity of the resulting metal complex. nih.govescholarship.org

This compound is an intrinsically chiral molecule due to the stereocenter at the C2 position of the propane backbone. This inherent chirality makes it and other chiral diamines valuable ligands in the field of asymmetric catalysis. chemrxiv.org The goal of enantioselective catalysis is to use a chiral catalyst to produce a single enantiomer of a desired product, which is crucial in the synthesis of pharmaceuticals and fine chemicals. chemrxiv.orgresearchgate.net

The design of chiral ligands often involves incorporating a chiral scaffold that creates a specific three-dimensional environment around the metal's active site. nih.gov When an enantiomerically pure form of a chiral diamine like this compound is coordinated to a metal, it forms a chiral complex. This complex can then selectively catalyze a reaction to favor the formation of one enantiomer over the other, with enantiomeric excesses sometimes exceeding 90%. researchgate.netnih.gov Chiral diamine ligands have been successfully used in a variety of enantioselective reactions, including additions of organozinc reagents to aldehydes and N-H insertion reactions. chemrxiv.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then purified and characterized using various spectroscopic and analytical techniques.

Platinum(II) complexes are of significant interest, partly due to the success of platinum-based anticancer drugs like cisplatin. nih.gov Research has explored the synthesis of new platinum(II) complexes with various N-substituted 1,3-propanediamine ligands to develop analogues with potentially improved properties. researchgate.netresearchgate.net

The synthesis of dichloroplatinum(II) complexes with 1,3-propanediamine derivatives is typically achieved by reacting the diamine ligand with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in an aqueous solution at room temperature. nih.govresearchgate.net The diamine acts as a bidentate ligand, displacing two chloride ions from the platinum coordination sphere to form a neutral complex, [Pt(diamine)Cl₂].

These four-coordinate Pt(II) complexes predominantly adopt a square planar geometry, which is a characteristic feature of d⁸ metal ions. nih.govrsc.org This geometry may show slight distortions from the ideal 90° bond angles due to the steric constraints of the chelate ring. acs.org The characterization of these complexes relies on several methods, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand through the appearance of Pt-N and Pt-Cl stretching vibrations. nih.gov

NMR Spectroscopy: ¹H NMR shows a downfield shift of the NH proton signals upon coordination, while ¹⁹⁵Pt NMR reveals a single signal characteristic of the [Pt(N,N')Cl₂] environment. nih.gov

Elemental Analysis: To confirm the stoichiometry of the synthesized complex. nih.gov

The table below summarizes typical characterization data for platinum(II) complexes with N-substituted 1,3-propanediamine ligands, based on published research. nih.gov

Complex Type Synthesis Method Geometry Typical IR Absorptions (cm⁻¹) Typical ¹⁹⁵Pt-NMR Shift (δ, ppm)
[Pt(diamine)Cl₂]Reaction of the ligand with K₂[PtCl₄] in waterSquare Planarν(Pt-N) ≈ 550, ν(Pt-Cl) ≈ 325≈ -2240

Platinum(II) Complexes and Their Structural Geometries

Formation of One-Dimensional Coordination Polymers with Platinum and Copper

Research into the coordination chemistry of this compound has revealed its ability to form one-dimensional (1D) coordination polymers with transition metals like platinum and copper. These polymers consist of repeating structural units linked together to form a chain.

For instance, a tritopic organometallic ligand containing platinum, trans-MeSC6H4C≡CPt(PMe3)2(C≡N), has been shown to form 1D coordination polymers with copper(I) iodide. nih.gov In this structure, the copper centers are linked by the cyano group of the platinum-containing ligand, creating a head-to-tail chain. nih.gov The copper atom is also coordinated to the alkyne group of a neighboring chain, further extending the polymeric structure. nih.gov This demonstrates how bifunctional ligands can be used to construct extended coordination networks with specific dimensionalities.

Copper Complexes and Their Selective Sensing Capabilities

Copper complexes of this compound and its derivatives have been explored for their potential in selective sensing applications. These complexes can exhibit changes in their spectroscopic or electrochemical properties upon binding to specific molecules or ions, making them useful as sensors.

A copper(II) complex utilizing a 2,6-dipyrazinylpyridine (dppy)-based ligand has been synthesized and shown to act as a receptor for L-cysteine and L-histidine in an aqueous acetonitrile (B52724) solution. rsc.org The complex demonstrates a rapid response to the presence of these amino acids, with detection limits in the micromolar range. rsc.org Competitive experiments have highlighted the selectivity of this copper complex for L-cysteine over other amino acids. rsc.org Theoretical calculations suggest that the high stability of the copper-cysteine complex, formed through a five-membered ring with N,S-coordination, is a key factor in this selectivity. rsc.org

Aluminum and Gallium Complexes

This compound acts as a bidentate ligand in the formation of complexes with aluminum and gallium. sigmaaldrich.com These complexes are of interest for their potential catalytic activities in various chemical reactions. sigmaaldrich.com

The synthesis of a dinuclear gallium(III) complex with a related ligand, 1,3-propanediamine-N,N′-diacetate (1,3-pdda2−), has been reported. nih.gov In this complex, each gallium ion is octahedrally coordinated by two nitrogen and two oxygen atoms from the ligand, along with two bridging hydroxyl groups. nih.gov Similarly, gallium(III) complexes with hexadentate ligands like 1,3-propanediamine-N,N,N',N'-tetraacetate (1,3-pdta4−) have been synthesized and characterized. bg.ac.rs These complexes also feature a distorted octahedral coordination environment around the gallium ion. bg.ac.rs

Cadmium and Zinc Complexes

The coordination chemistry of this compound also extends to complexes with cadmium and zinc. While specific details on this compound complexes with these metals are not extensively detailed in the provided context, the general principles of diamine coordination suggest the formation of stable chelate rings with these d10 metal ions. The structural and functional properties of these complexes would be influenced by the coordination preferences of cadmium and zinc, typically tetrahedral or octahedral geometries.

Ruthenium(II) Complexes with Diphosphine Co-ligands

Ruthenium(II) complexes incorporating both a diamine, such as a derivative of this compound, and diphosphine co-ligands have been a subject of significant research. These complexes are particularly relevant in the field of catalysis.

Neutral Ru(II) complexes of the type [RuCl2(PP)(NN)], where (PP) is a chelating diphosphine and (NN) is a 1,3-diamine, are synthesized in high yields. najah.edu For example, complexes such as [trans-dichloro(1,3-bis(diphenylphosphino)propane)(1,3-diamino-2-propanol)ruthenium(II)] have been prepared. najah.edu The geometry of these complexes often favors a trans arrangement of the chloride ligands and a trans relationship between the nitrogen and phosphorus atoms. najah.edu The use of diphosphine ligands is noted to form more stable complexes compared to their monodentate phosphine (B1218219) counterparts. najah.edu Furthermore, ruthenium complexes containing diphosphine and diimine ligands have also been synthesized and characterized, showing potential as pro-apoptotic agents against certain cancer cell lines. researchgate.net

Cobalt(III) Salen Derivatives

This compound has been utilized in the synthesis of Salen-type ligands. ukzn.ac.za These ligands, upon complexation with cobalt, form Cobalt(III) Salen derivatives. Salen-type ligands are tetradentate Schiff bases, and the inclusion of different diamine backbones, such as that from this compound, allows for the tuning of the steric and electronic properties of the resulting metal complex.

Studies on Co(III) Salen derivatives with various axial amine ligands have been conducted to elucidate their structures and spectroscopic properties. ukzn.ac.za Although this compound was used to synthesize a Salen-type ligand, further detailed studies in the provided context focused on a different Salen derivative for binding studies with various amines. ukzn.ac.za Research on similar Co(III) Salen complexes has shown their effectiveness as catalysts in the copolymerization of CO2 and terminal epoxides. mdpi.com

Advanced Characterization Techniques

A comprehensive understanding of the structure, bonding, and properties of metal complexes with this compound and its derivatives is achieved through a suite of advanced characterization techniques.

TechniqueInformation Gained
X-ray Crystallography Provides precise three-dimensional molecular structures, including bond lengths and angles, and coordination geometry. This has been used to determine the structures of platinum-copper coordination polymers, nih.gov dinuclear copper(II) complexes, nih.gov gallium(III) complexes, nih.gov and ruthenium(II) complexes. najah.edu
NMR Spectroscopy (¹H, ¹³C, ³¹P, ⁵⁹Co) Elucidates the connectivity and environment of atoms in solution. It is crucial for confirming the formation of complexes and studying their dynamic behavior. najah.eduukzn.ac.za It has been used to characterize gallium(III) bg.ac.rs and ruthenium(II) complexes. najah.edu
UV-Vis Spectroscopy Investigates electronic transitions within the complex, providing information on the coordination environment and the nature of the metal-ligand bonding. It's also used in spectroscopic titrations to determine binding constants. ukzn.ac.za
FTIR Spectroscopy Identifies characteristic vibrational frequencies of functional groups, confirming the coordination of the ligand to the metal ion. najah.edu
Mass Spectrometry (e.g., FAB-MS, ESI-MS) Determines the mass-to-charge ratio of the complex, confirming its composition and molecular weight. najah.edu
Thermal Analysis (e.g., TGA) Studies the thermal stability of the complexes and identifies decomposition pathways. nih.gov
EXAFS (Extended X-ray Absorption Fine Structure) Provides information on the local atomic environment around a specific metal atom, including coordination number and bond distances, especially in non-crystalline materials.

These techniques, often used in combination, provide a detailed picture of the coordination chemistry of this compound.

Catalytic Applications of Metal Complexes and Ligands

The unique structural features of this compound, particularly its bidentate nature, make it an excellent scaffold for the synthesis of metal complexes. These complexes have shown promise as catalysts in a variety of organic reactions.

Development of Novel Catalytic Systems

A notable advancement in the development of novel catalytic systems involves a palladium(II) complex incorporating a Schiff base derived from 2,2-dimethyl-1,3-propanediamine. This complex has been successfully synthesized and characterized for its catalytic prowess in the Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis. researchgate.netasianpubs.orgscirp.org The tetradentate Schiff base ligand is formed through the condensation of 2,2-dimethyl-1,3-propanediamine with 2-hydroxy-4-methoxybenzaldehyde. researchgate.netasianpubs.org The resulting palladium(II) complex, N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II), has demonstrated its potential as a homogeneous catalyst. researchgate.netasianpubs.org In a study, this air and moisture stable complex achieved a 70% conversion of 4-bromoacetophenone in the Mizoroki-Heck reaction over a 12-hour period, underscoring its efficacy. researchgate.netasianpubs.org

Catalyst Reaction Substrate Conversion (%) Time (h)
N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)Mizoroki-Heck4-bromoacetophenone7012

Applications in Asymmetric Catalysis (e.g., Michael Addition, Diels-Alder Reactions)

While the direct application of this compound in seminal asymmetric reactions like the Michael addition and Diels-Alder reaction is not extensively documented in dedicated studies, the broader class of chiral diamines has been pivotal in the development of organocatalysts for such transformations. Chiral diamine derivatives have been successfully employed to catalyze asymmetric Michael additions, yielding products with high enantioselectivity. rsc.orgnih.govresearchgate.netmdpi.com These catalysts often operate through the formation of chiral enamines or by activating substrates through hydrogen bonding. nih.gov

Similarly, in the realm of Diels-Alder reactions, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. Chiral amines can activate α,β-unsaturated aldehydes towards cycloaddition by forming chiral iminium ions, effectively lowering the LUMO of the dienophile. princeton.eduprinceton.edunih.gov Although specific examples detailing this compound in this role are scarce, the foundational principles of organocatalysis highlight the potential for its chiral derivatives to be effective catalysts.

Polymerization Catalysis

The field of olefin polymerization has been revolutionized by the advent of Ziegler-Natta and metallocene catalysts. nih.govlibretexts.orgresearchgate.nettamu.edumdpi.com While specific metal complexes of this compound for olefin polymerization are not widely reported, this diamine serves as a crucial building block in the synthesis of polymers such as polyamides and polyurethanes. researchgate.net Its bifunctional nature allows it to react with diacids or diisocyanates to form these high-performance polymers. researchgate.net The structural characteristics of the diamine, including the gem-dimethyl group, can influence the properties of the resulting polymer.

Oxidation Reactions

The catalytic oxidation of organic substrates is a fundamental process in chemical synthesis. Metal complexes, including those with Schiff base ligands, have been investigated as catalysts for various oxidation reactions, such as the oxidation of alcohols and olefins. researchgate.netrsc.orgamazonaws.comresearchgate.netnih.govnih.gov While the direct use of this compound-based catalysts in oxidation reactions is not prominently featured in the reviewed literature, the general principles of using metal complexes with nitrogen-containing ligands for such transformations suggest a potential avenue for future research. For instance, manganese complexes with tetradentate Schiff-base ligands have been shown to catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and styrene. nih.gov

Deaggregation of Metal Hydrides (e.g., Zinc Dihydride)

Research into the reactivity of metal hydrides has revealed the utility of nitrogen-based ligands in modulating their aggregation state and reactivity. A study on the deaggregation of the thermally sensitive polymeric zinc dihydride, [ZnH2]n, demonstrated the effectiveness of chelating N-donor ligands. nih.gov While this particular study utilized N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA), a close structural relative of this compound, it provides valuable insight into the role of such diamines. nih.gov In the presence of TMPDA, the polymeric zinc dihydride was deaggregated, and subsequent reactions, such as CO2 insertion into the Zn-H bond, were facilitated. nih.gov The resulting zinc formate (B1220265) complex, [(TMPDA)Zn(OCHO)2], was isolated and characterized. nih.gov This work highlights the potential of diamine ligands to stabilize and activate otherwise intractable metal hydrides. nih.govrug.nl

Ligand Metal Hydride Reaction Product
N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA)Zinc Dihydride ([ZnH2]n)Deaggregation and CO2 Insertion[(TMPDA)Zn(OCHO)2]

Catalysis in Baylis-Hillman Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a nucleophilic tertiary amine or phosphine. libretexts.orgnih.govnih.govrsc.orgchemrxiv.orgnih.gov While the use of this compound as a primary catalyst in this reaction is not extensively documented, the fundamental mechanism of the Baylis-Hillman reaction relies on the nucleophilic character of amines. It is plausible that this compound or its derivatives could function as organocatalysts in this transformation, similar to other diamines and tertiary amines. The reaction proceeds through the addition of the amine catalyst to the activated alkene, forming a zwitterionic intermediate that then adds to the electrophile. Subsequent elimination of the catalyst regenerates it for the next catalytic cycle. nih.gov

Applications in Polymer Science and Materials Engineering

Role as Monomers and Building Blocks in Polymer Synthesis

2,2-Dimethyl-1,3-propanediamine (B1293695) is a valuable monomer in polycondensation reactions. Its two primary amine groups readily react with various co-monomers to form long-chain polymers. sigmaaldrich.com The presence of the gem-dimethyl group on the propane (B168953) backbone is a key structural feature, influencing the properties of the resulting polymers.

2,2-Dimethyl-1,3-propanediamine is utilized as a diamine component in the production of polyamides and polyurethanes. sigmaaldrich.comgoogle.com The reaction of its primary amine groups with diacids (or their derivatives, like diacyl chlorides) leads to the formation of polyamides, while reaction with diisocyanates produces polyurethanes.

The incorporation of the 2,2-dimethyl structure into the polymer backbone can lead to:

Enhanced Thermal Stability: The bulky neopentyl group can restrict chain mobility and increase the glass transition temperature of the polymer.

Improved Mechanical Properties: The rigid structure can contribute to high-performance polymeric materials with enhanced strength. sigmaaldrich.com

These characteristics make it a valuable component for specialty nylons and polyurethanes intended for demanding applications. google.com

Table 1: Polymerization Reactions Involving 2,2-Dimethyl-1,3-propanediamine

Polymer TypeCo-monomerLinkage FormedKey Feature
PolyamideDicarboxylic Acid / Diacyl ChlorideAmide (-CONH-)High thermal and mechanical stability. sigmaaldrich.com
PolyurethaneDiisocyanateUrethane (-NHCOO-)Enhanced material performance. google.com

The primary amine functionalities of 2,2-Dimethyl-1,3-propanediamine also allow for its use in the synthesis of polyimines and polyimides. Polyimines, also known as Schiff bases, are formed through the reaction of diamines with dialdehydes or diketones.

While specific research detailing the use of 2,2-Dimethyl-1,3-propanediamine in polyimides is not as prevalent as for polyamides, its diamine structure makes it a candidate for polyimide synthesis. The standard method for producing polyimides involves a two-step process where a diamine is reacted with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. The properties of polyimides can be significantly altered by the structure of the diamine used.

Development and Design of Functional Materials

Beyond its role as a simple monomer, 2,2-Dimethyl-1,3-propanediamine is instrumental in creating materials with specific, engineered functions.

The molecular geometry of 2,2-Dimethyl-1,3-propanediamine, with its two amine groups held in a specific spatial arrangement, allows it to act as a bidentate ligand. sigmaaldrich.comsigmaaldrich.com This means it can bind to a single metal ion at two points, forming a stable chelate ring. This chelating ability is useful for:

Metal Ion Sequestration: It can be used to bind and remove metal ions from solutions.

Catalysis: It can form complexes with metals like copper, aluminum, and gallium, with these complexes serving as catalysts in various chemical reactions. sigmaaldrich.comsigmaaldrich.com

Antimicrobial Agents: When complexed with other molecules like terephthalates, the resulting material has shown antimicrobial properties and the ability to cleave DNA.

2,2-Dimethyl-1,3-propanediamine is used in the creation of hydrogels and other biocompatible materials. sigmaaldrich.com Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them suitable for applications in tissue engineering and as scaffolds for cell growth. nih.gov The diamine can be incorporated into polymer chains that are then cross-linked to form the hydrogel network. Its biocompatibility is a key factor for these applications.

The same properties that make 2,2-Dimethyl-1,3-propanediamine suitable for hydrogels also apply to its use in drug delivery systems. sigmaaldrich.com Polymers derived from this diamine can be designed to encapsulate or bind to drug molecules. These materials can then be formulated into nanoparticles or other structures for controlled release applications. Amine-modified polymers, in general, are investigated for their potential as non-viral vectors for gene delivery. ncats.io

Table 2: Properties and Applications of 2,2-Dimethyl-1,3-propanediamine

PropertyApplication AreaResearch Finding
Two Primary Amine GroupsPolymer SynthesisActs as a versatile building block for polyamides and polyurethanes, enhancing thermal and mechanical properties. sigmaaldrich.comsigmaaldrich.com
Bidentate Ligand StructureChelating AgentForms stable complexes with metal ions; used in catalysis and for creating antimicrobial agents. sigmaaldrich.com
BiocompatibilityTissue EngineeringUsed to create hydrogels and other biocompatible materials. sigmaaldrich.com
Functional MonomerDrug DeliveryIncorporated into polymers for drug delivery systems. sigmaaldrich.com

Engineering Materials with Tunable Properties (e.g., Conductivity, Magnetism, Self-Assembly)

The integration of diamines into complex materials like coordination polymers allows for the engineering of materials with properties that can be finely tuned. The specific geometry and coordination chemistry of the diamine ligand play a crucial role in defining the final characteristics of the material.

In the case of 2,2-Dimethyl-1,3-propanediamine (neopentanediamine), its use as a bidentate ligand in coordination complexes is a key example. sigmaaldrich.comsigmaaldrich.com The structure and properties of these materials are heavily influenced by the nature of the metal ions and the organic linkers involved. This principle allows for the deliberate design of materials with tailored characteristics. For instance, the magnetic properties of metal-organic frameworks (MOFs) can be altered by the type and quantity of metal ions encapsulated within the framework, a process facilitated by ligands like neopentanediamine. This opens pathways for creating magnetism-based sensors and other functional magnetic materials. While direct studies on the tunable conductivity or self-assembly of polymers based solely on this diamine are not prevalent, its role as a structural building block is fundamental to achieving these tunable properties in more complex systems like MOFs.

Development of CO2-Switchable Microemulsion Systems

"Switchable" materials, which can reversibly change their properties in response to an external trigger, are of great interest. Carbon dioxide is an attractive trigger due to its low cost, availability, and non-toxic nature. While research on CO2-switchable microemulsions specifically involving N,2-dimethyl-1,3-propanediamine is limited, the foundational chemistry of related diamines demonstrates the principle.

For example, the protonation of diamines by bubbling CO2 through an aqueous solution can lead to the formation of quaternary ammonium (B1175870) species. This reversible reaction can alter surfactant behavior and induce transitions in the material, such as from low-viscosity spherical micelles to high-viscosity wormlike micelles. Upon removal of the CO2 (e.g., by bubbling nitrogen or air), the system reverts to its original state.

More directly, research has focused on using diamine-functionalized solid adsorbents for CO2 capture, which is a form of a switchable system. A notable example involves a metal-organic framework functionalized with 2,2-Dimethyl-1,3-propanediamine (referred to as dmpn–Mg2(dobpdc)) for capturing CO2 from flue gas. This system exhibits a distinct "step-shaped" adsorption of CO2 at 40 °C, which is reversible upon heating to 100 °C. This behavior allows the material to be "switched" between a CO2-adsorbed state and a regenerated state with a modest temperature change, demonstrating a high working capacity for CO2 capture.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the structure, porosity, and function of the resulting framework. Diamines, with their ability to bridge metal centers, are valuable components in the synthesis of these materials.

2,2-Dimethyl-1,3-propanediamine (neopentanediamine or dmpn) has been successfully used as a bidentate ligand to create novel MOFs. sigmaaldrich.comsigmaaldrich.com It can be appended to the metal sites within a pre-existing framework, such as Mg2(dobpdc), to introduce new functionalities. In a well-documented case, appending dmpn to the magnesium sites lining the channels of the MOF creates a material with exceptional properties for CO2 capture. The diamine-functionalized framework, dmpn–Mg2(dobpdc), demonstrates efficient and selective adsorption of CO2, even in the presence of water. Structural analysis, including single-crystal X-ray diffraction of a zinc analogue, revealed that the diamine facilitates CO2 capture through the formation of both ammonium carbamates and carbamic acid pairs. This specific integration showcases how diamines can be used to engineer the active sites within a porous material for targeted applications.

MOF System Diamine Component Key Finding Application
dmpn–Mg2(dobpdc)2,2-Dimethyl-1,3-propanediamine (dmpn)Step-shaped CO2 adsorption and high working capacity with a modest temperature swing.Carbon capture from flue gas

Application as Corrosion Inhibitors

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Amines and their derivatives are widely used as corrosion inhibitors, particularly for steel in acidic media, as they can adsorb onto the metal surface and form a protective film.

While direct studies detailing 2,2-Dimethyl-1,3-propanediamine as a primary corrosion inhibitor are not prominent in the available literature, related compounds show significant activity. For instance, N,N-Dimethyl-1,3-propanediamine (DMAPA) is used as an intermediate in the synthesis of asphalt (B605645) anti-stripping agents. blitchem.com These agents improve the adhesion between the asphalt binder and the aggregate surface, preventing stripping caused by moisture, which is a form of material degradation protection analogous to corrosion inhibition. The fundamental properties of diamines—namely the presence of lone pair electrons on the nitrogen atoms that can coordinate with metal surfaces—suggest potential for this application.

Hardening Agents in Epoxy Resins and Polyurethane Foams

The performance of thermosetting polymers like epoxy resins and polyurethanes is critically dependent on the curing or hardening agent used. These agents cross-link the polymer chains, transforming the liquid resin into a hard, durable solid. Diamines are a major class of curing agents for epoxy resins and are key components in the synthesis of polyurethanes.

2,2-Dimethyl-1,3-propanediamine serves as a versatile building block for high-performance polymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its two primary amine groups react with diisocyanates to form polyurethanes. The bulky dimethyl group on the propane backbone can impart specific properties to the resulting polymer, such as enhanced thermal stability and mechanical strength. sigmaaldrich.comsigmaaldrich.com

N,N-Dimethyl-1,3-propanediamine (DMAPA) is used directly as a hardener for epoxy resins. blitchem.comthermofisher.com The active hydrogens on its primary amine group react with the epoxide rings, leading to cross-linking. It is also used in the production of polyurethane foams, contributing to their resilience and flexibility. blitchem.com

Diamine Polymer System Role and Effect
2,2-Dimethyl-1,3-propanediaminePolyamides, PolyurethanesComponent that enhances mechanical properties and thermal stability. sigmaaldrich.comsigmaaldrich.com
N,N-Dimethyl-1,3-propanediamine (DMAPA)Epoxy Resins, Polyurethane FoamsHardener/Curing agent; improves adhesion, flexibility, and durability. blitchem.comthermofisher.com

Components in Coatings, Adhesives, and Sealants

The durability, adhesion, and chemical resistance of coatings, adhesives, and sealants often rely on epoxy and polyurethane chemistry. The choice of the amine curing agent is crucial for tailoring the properties of the final product.

Production of Ion-Exchange Materials and Flocculating Agents

Ion-exchange resins and flocculating agents are essential materials in water treatment and various chemical separation processes. The functional groups on these materials are key to their performance.

N,N-Dimethyl-1,3-propanediamine (DMAPA) is explicitly identified as an important intermediate in the production of ion-exchange resins and flocculating agents. blitchem.comchemichase.comchemnet.com The amine groups can be chemically modified or quaternized to create cationic sites on a polymer backbone, which is the basis for anion-exchange resins. These resins can then be used to remove anionic contaminants from water. In the production of flocculants, polymers containing amine functionalities can help to neutralize the surface charges of suspended particles in water, causing them to aggregate (flocculate) and settle out, thereby clarifying the water. blitchem.com

Application in Textile and Leather Chemical Formulations (e.g., anti-shrinking agents)

Information regarding the specific application of this compound in textile and leather chemical formulations, such as its use as an anti-shrinking agent, is not available in the reviewed scientific literature and commercial product descriptions. While various diamines and their derivatives are utilized in the textile and leather industries for purposes like cross-linking, finishing, and improving material properties, data detailing the research, development, or commercial use of this compound for these specific applications could not be located.

Broader research into related compounds, such as other methylated propanediamines, indicates their potential utility in these fields. For instance, N,N-Dimethyl-1,3-propanediamine (DMAPA) is documented as an anti-shrinking agent for leather and is used in the synthesis of materials for the textile industry. Similarly, N,N'-Dimethyl-1,3-propanediamine is noted for its role as a treatment agent for fibers and leather. However, these findings are specific to different isomers and cannot be directly attributed to this compound.

Data Tables

No data is available for this compound in this application.

Biochemical and Medicinal Chemistry Research

Biochemical Interactions and Biological Modulatory Activities

There is a lack of specific research detailing the biochemical profile of N,2-Dimethyl-1,3-propanediamine.

Interaction with Molecular Targets (Enzymes and Receptors)

No specific studies outlining the direct interaction of this compound with enzymes or receptors were identified.

Modulation of Intracellular Biochemical Pathways

Information regarding the ability of this compound to modulate intracellular biochemical pathways is not available in the current scientific literature.

Disruption of Polyamine Transport (for structurally related compounds)

Polyamines are crucial for various cellular functions, and their transport systems are often targeted in drug development, particularly in cancer research. Polyamine analogues can be recognized by the polyamine transport system, and once inside the cell, they can disrupt normal polyamine functions, leading to cytotoxicity. nih.gov However, studies specifically investigating the effect of this compound on this transport system have not been reported. Research on other polyamine analogues has shown that resistance to these agents can arise from the downregulation of the polyamine transport system. nih.gov

DNA Interaction Mechanisms and Binding Affinities (for derivatives)

The interaction of diamine derivatives with DNA is an area of active research. For instance, the simple, unsubstituted 1,3-propanediamine has been observed to interact with the minor groove of Z-DNA, contributing to the stability of this alternative DNA conformation through electrostatic and hydrogen bonding interactions. researchgate.net This suggests that the spacing of the amino groups is critical for DNA binding. However, there is no specific research available on the DNA interaction mechanisms and binding affinities of derivatives of this compound.

Antimicrobial and Antifungal Research

While there is no specific research on the antimicrobial properties of this compound, related fields offer some insights into the potential of similar structures.

Antimicrobial Activity of Cadmium Complexes

Metal complexes of various organic ligands are known to possess antimicrobial properties. Studies on cadmium(II) complexes with Schiff bases derived from other propanediamine derivatives, such as N,N'-bis(5-chlorosalicylidene)propane-1,3-diamine, have been synthesized and characterized. epa.gov Research has shown that cadmium(II) complexes can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi like Candida albicans. researchgate.netjchemlett.comresearchgate.net In some cases, the metal complexes show greater bioactivity than the parent ligands. researchgate.net For example, certain cadmium complexes have demonstrated the ability to degrade and cleave DNA. jchemlett.com However, it is important to note that this research does not involve this compound as a ligand, and therefore, these findings cannot be directly extrapolated.

Antimicrobial Properties of Acridine Derivatives

Acridine and its derivatives are a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The planar, aromatic structure of acridine allows it to intercalate into the DNA of microorganisms, a mechanism that contributes to its antimicrobial effects. The biological activity of acridine derivatives can be significantly modified by attaching various side chains to the acridine core.

Derivatives incorporating diamine side chains, such as those related to this compound, have been synthesized and investigated. For example, compounds like N¹,N¹-Dimethyl-N³-(4-nitro-9-acridinyl)-1,3-propanediamine have been developed, demonstrating how a dimethyl-propanediamine moiety can be integrated into an acridine scaffold. cas.org Furthermore, metal complexes synthesized with ligands derived from propanediamine, such as N‐(2‐Aminoethyl)‐1,3‐propanediamine, have shown potential antibacterial and antifungal activities against various pathogenic organisms. researchgate.net

Development of Antimicrobial Polycations and Superabsorbers

Diamine compounds, including isomers and derivatives of propanediamine, are versatile building blocks for creating polymers due to their two reactive amine groups. This structural feature allows for their use in the synthesis of polycations, which are polymers with repeating cationic groups. These polycations can exhibit antimicrobial properties by interacting with and disrupting the negatively charged cell membranes of microbes.

Research has also focused on developing antimicrobial superabsorbent materials, which are capable of both absorbing large amounts of liquid and inhibiting microbial growth. google.com While direct studies detailing the use of this compound in these specific applications are not prominent, its structural characteristics as a diamine make it a candidate for incorporation into such polymer-based antimicrobial systems.

Antineoplastic and Anticancer Research

The functional groups of this compound make it a valuable component in the design of novel therapeutic agents targeting cancer. Its derivatives have been explored for their cytotoxic effects, mechanisms of action, and as ligands in metal-based chemotherapy.

Cytotoxic Effects on Various Cancer Cell Lines (for derivatives)

Derivatives of 1,3-propanediamine have demonstrated selective and high cytotoxicity against various human cancer cell lines. researchgate.net For instance, ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid have shown significant antiproliferative activity against human lung and breast cancer cells, with moderate cytotoxicity against colon cancer cells. researchgate.net The cytotoxic potential of these compounds often correlates with their ability to induce apoptosis or cell death in malignant cells.

The integration of a diamine side chain into a known anticancer scaffold, such as acridine, is a common strategy to enhance cytotoxic activity. The table below presents representative data on the cytotoxic effects of various anticancer compounds, illustrating the range of potencies observed in research.

Compound/VariantCell LineCancer TypeIC₅₀ Value (µg/mL)Reference
PS2Aa1SW480Colon Cancer2.1 mdpi.com
Variant 3–35 (G257V)SW480Colon Cancer0.9 mdpi.com
Variant N65SW480Colon Cancer1.2 mdpi.com
Variant N65MOLT-4Leukemia0.8 mdpi.com
[Pt(bpy)(isopentyl.dtc)]NO₃Panc1Pancreatic Cancer~5 µM researchgate.net
CisplatinPanc1Pancreatic Cancer~10 µM researchgate.net

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanisms Involving DNA Intercalation and Topoisomerase II Inhibition (for acridine derivatives)

A primary mechanism for the anticancer activity of many acridine derivatives is their interaction with DNA. mdpi.com The flat, polycyclic aromatic structure of the acridine ring allows it to insert itself, or intercalate, between the base pairs of the DNA double helix. morressier.commdpi.com This process can interfere with critical cellular functions like DNA replication and transcription, ultimately leading to a reduction in cancer cell growth. morressier.commdpi.com

Furthermore, acridine derivatives are well-known inhibitors of topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during cell division. nih.govresearchgate.net By stabilizing the complex between topoisomerase II and DNA after the DNA has been cleaved, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and triggering apoptosis. mdpi.commdpi.com Amsacrine is a clinical example of an acridine-based anticancer drug that functions as a topoisomerase II inhibitor. mdpi.comnih.gov The side chain attached to the acridine core, which can be derived from this compound, plays a crucial role in the molecule's binding affinity and specificity for DNA and the enzyme complex. mdpi.com

Generation of Reactive Oxygen Species (ROS) as a Mechanism of Cytotoxicity (for acridine derivatives)

Another significant mechanism through which anticancer compounds exert their cytotoxic effects is the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen, such as peroxides and superoxides. An excess of ROS within a cell leads to oxidative stress, which can damage cellular components including DNA, proteins, and lipids, ultimately inducing cell death through apoptosis. nih.gov

Some studies have indicated that the cytotoxicity of certain chemotherapeutic agents is mediated by ROS. researchgate.net For example, the exposure of cancer cells to specific compounds can lead to an accumulation of ROS, which in turn can trigger cell cycle arrest or apoptosis. researchgate.netnih.gov This ROS-dependent mechanism is considered a key pathway for the antitumor effects of various classes of compounds, and derivatives of acridine may also share this mode of action.

Development of Platinum-Based Complexes as Antitumor Agents

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are cornerstone agents in cancer chemotherapy. nih.govnih.gov Their mechanism of action involves forming covalent adducts with DNA, which inhibits DNA replication and transcription, leading to cell death. nih.gov The clinical use of these drugs, however, can be limited by issues such as severe side effects and the development of drug resistance. researchgate.netnih.gov

To address these limitations, research has focused on synthesizing new platinum complexes with different ligands. Diamine ligands are a critical component of these complexes. The use of this compound and its isomers, like 2,2-Dimethyl-1,3-propanediamine (B1293695), as bidentate ligands offers a way to create novel platinum-based agents. By modifying the ligand structure, researchers aim to alter the drug's reactivity, solubility, and biological activity, potentially leading to improved efficacy and a better safety profile. researchgate.netnih.gov

Induction of Apoptosis and Cell Cycle Arrest in Tumor Cells (for related compounds/derivatives)

While direct studies on this compound are limited, research into structurally related 1,3-propanediamine derivatives has revealed significant potential in oncology. Specifically, certain derivatives have been shown to induce apoptosis, a form of programmed cell death, and cause cell cycle arrest in various cancer cell lines.

One area of investigation involves ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid. These compounds have demonstrated antiproliferative activity in vitro. smolecule.com Further studies on a specific ligand, (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid (L3), and its corresponding complex (C3) have elucidated their mechanism of action. Flow cytometry analysis indicated that both the ligand and the complex stimulate apoptosis in tumor cells by inhibiting the expression of the anti-apoptotic protein Bcl-2. Moreover, they were found to slow down cell proliferation and arrest tumor cells in the G0/G1 phase of the cell cycle by decreasing the expression of Cyclin-D and increasing the expression of p21.

Another class of related compounds, bispidine derivatives, has also been investigated for their anticancer properties. These compounds are thought to work by activating the catabolism of polyamines, which in turn produces cytotoxic substances capable of inducing apoptosis in cancer cells.

It is important to note that while these findings are promising, they pertain to derivatives of 1,3-propanediamine and not directly to this compound. Further research is necessary to determine if this compound or its derivatives exhibit similar pro-apoptotic and cell cycle-arresting activities.

Applications in Drug Discovery and Early-Stage Drug Development

N,N'-Dimethyl-1,3-propanediamine serves as a valuable building block in the synthesis of new chemical entities, contributing to the early stages of drug discovery and development. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds to create novel compounds with potential therapeutic applications.

An example of its utility is in the synthesis of metal complexes with potential biological activity. A copper-based compound, synthesized from a ligand derived from N,N-dimethyl-1,3-diaminopropane and 2-pyridine carboxaldehyde, has been characterized and evaluated for its biocidal activity. mdpi.com In vitro anticancer studies of this metal complex have shown a moderate cytotoxic effect on the Hep-G2 cell line. mdpi.com Molecular docking studies with topoisomerase II suggest a potential mechanism for this cytotoxicity. mdpi.com

Furthermore, the study of structure-activity relationships of related diamine derivatives is crucial in drug discovery. For instance, research on ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid has explored the correlation between their lipophilicity and antiproliferative activity, providing insights for the design of new drug candidates with improved bioavailability. smolecule.com

Investigation in Drug Delivery Systems

The development of effective drug delivery systems is a critical aspect of medicinal chemistry, aiming to enhance the therapeutic efficacy and reduce the side effects of drugs. While direct research on this compound in this area is not extensively documented, a structurally similar compound, 2,2-Dimethyl-1,3-propanediamine, has been utilized in the creation of biocompatible materials for such applications. researchgate.net Specifically, it is used to create hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. researchgate.net These hydrogels can be designed to encapsulate and release drugs in a controlled manner, making them promising vehicles for targeted drug delivery. The properties of 2,2-Dimethyl-1,3-propanediamine contribute to the formation of hydrogels suitable for tissue engineering and drug delivery systems. researchgate.net

Potential Applications in Medical Imaging Contrast Agents

Medical imaging plays a crucial role in the diagnosis and monitoring of diseases. Contrast agents are often employed to enhance the visibility of internal structures. The diamine structure of compounds like 2,2-Dimethyl-1,3-propanediamine suggests its potential as a chelating agent, which can bind to metal ions. researchgate.net This property is particularly relevant in the development of contrast agents for magnetic resonance imaging (MRI). Gadolinium(III)-based contrast agents are widely used in MRI, and the efficacy and safety of these agents depend on the stability of the chelate that encapsulates the toxic gadolinium ion. The ability of diamine-containing ligands to form stable complexes with metal ions suggests that derivatives of this compound could be explored for the synthesis of novel and effective MRI contrast agents. However, it is important to emphasize that this is a potential application that requires further investigation and development. researchgate.net

Research on Metabolites and Their Detection (e.g., N-methyl-1,3-propanediamine as a drug metabolite)

The study of drug metabolism is essential for understanding the fate of a drug in the body and for ensuring its safety and efficacy. N-methyl-1,3-propanediamine has been identified as a key metabolite of the anthelmintic drugs morantel and pyrantel. sigmaaldrich.comresearchgate.net Regulatory agencies often require the monitoring of the sum of residues of the parent drug and its metabolites in food products of animal origin. researchgate.net

Environmental and Analytical Research

Environmental Fate and Degradation Studies

The environmental behavior of 2,2-Dimethyl-1,3-propanediamine (B1293695) is a critical area of research, though specific experimental data on its degradation and persistence in various environmental compartments are limited.

Specific studies on the inherent biodegradability of 2,2-Dimethyl-1,3-propanediamine using standardized activated sludge tests were not found in the reviewed scientific literature. Activated sludge processes are commonly used in wastewater treatment to biodegrade organic compounds. The lack of specific data for this compound means its fate in such systems is not well-documented.

There is a notable absence of published research on the biodegradation of 2,2-Dimethyl-1,3-propanediamine in soil environments. Therefore, its persistence, potential for accumulation in soil (geoaccumulation), and the rate at which it is broken down by soil microorganisms remain uncharacterized.

The bioaccumulation potential of a chemical can be estimated using its octanol-water partition coefficient (Log K_ow_ or Log P). A low Log P value generally indicates a lower potential for bioaccumulation in the fatty tissues of organisms. nih.gov For 2,2-Dimethyl-1,3-propanediamine, a computed Log P value of -0.5 is available. nih.gov This negative value suggests that the compound is hydrophilic and has a low affinity for lipids, indicating a low potential for bioaccumulation.

Table 1: Predicted Physicochemical Properties for Bioaccumulation Assessment

Property Value Source

| Log P (Octanol/Water Partition Coefficient) | -0.5 | PubChem nih.gov |

This table is based on computed data, not experimental values.

A significant area of research for 2,2-Dimethyl-1,3-propanediamine (often abbreviated as dmpn in this context) is its application in CO₂ capture technologies. Its structural features make it a promising candidate for use in advanced solvent systems and as a functional amine for modifying solid sorbents.

Research has demonstrated that a series of 2,2-dialkylpropane-1,3-diamines, including 2,2-Dimethyl-1,3-propanediamine, can readily absorb CO₂ to form solid carbamate (B1207046) salts. acs.orgacs.org This property is valuable for phase-changing CO₂ sorbents, which transition from a liquid to a solid phase upon reacting with CO₂, potentially simplifying the capture process. acs.org

Furthermore, 2,2-Dimethyl-1,3-propanediamine has been successfully appended to metal-organic frameworks (MOFs), such as Mg₂(dobpdc), to enhance CO₂ capture from flue gas. nih.gov These functionalized materials exhibit cooperative adsorption mechanisms, allowing for sharp CO₂ uptake at specific pressures and temperatures. One study highlighted that the regeneration energy for the dmpn–Mg₂(dobpdc) framework was 2.53 MJ/kg CO₂, which is significantly lower than that for conventional monoethanolamine (MEA) solvents, although it requires heating to between 100–130 °C for full regeneration. nih.gov

Advanced Analytical Detection Methodologies and Characterization

Specific analytical methods for the detection and quantification of 2,2-Dimethyl-1,3-propanediamine in environmental samples are not extensively documented in the literature. However, general analytical techniques used for similar aliphatic amines are applicable. These would typically involve chromatographic methods coupled with mass spectrometry.

For characterization of the pure compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) have been used. acs.org For instance, ¹H NMR and ¹³C NMR were used to confirm the structure of synthesized 2,2-dialkylpropane-1,3-diamines, and exact mass spectrometry was used to verify their molecular weight. acs.org While not developed for environmental matrices, these methods form the basis for future analytical approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the determination of trace levels of N,2-Dimethyl-1,3-propanediamine and structurally related compounds in complex matrices. Research on similar short-chain diamines, such as N-methyl-1,3-propanediamine (NMPA), demonstrates the high sensitivity and selectivity of this method. nih.govresearchgate.net For instance, an isotope dilution LC-MS/MS method was developed for the analysis of NMPA, a hydrolysis product of regulated veterinary drugs, in bovine muscle. nih.govresearchgate.net

The methodology often involves using a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. nih.govresearchgate.net Analysis can be performed using a triple quadrupole (QqQ) or an ion trap (IT) mass spectrometer, typically with an electrospray ionization (ESI) source. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) in triple quadrupole systems provides excellent specificity and allows for low detection limits. researchgate.net In the validated method for NMPA in bovine tissue, the limit of detection (LOD) and limit of quantification (LOQ) achieved with a triple quadrupole instrument were 0.42 µg/kg and 1.39 µg/kg, respectively, showcasing the suitability of LC-MS/MS for trace residue analysis. nih.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity (e.g., Pentafluoropropionic Acid Anhydride)

To improve the chromatographic properties and enhance the sensitivity of detection for diamines like this compound, derivatization is a common and effective strategy. Amines often exhibit poor chromatographic peak shape and low ionization efficiency in their native form. Derivatization with an appropriate agent can significantly improve their volatility for gas chromatography or their ionization characteristics for mass spectrometry.

A widely used derivatizing agent for primary and secondary amines is Pentafluoropropionic Acid Anhydride (PFPA). sigmaaldrich.com This reagent reacts with the amine groups to form stable, electron-capturing derivatives. nih.govresearchgate.net For example, in the analysis of the related compound N-methyl-1,3-propanediamine, derivatization with PFPA yielded the N,N'-bis(pentafluoroacyl) derivative. nih.govresearchgate.net This derivative is highly responsive in negative ion electrospray ionization (ESI), leading to a substantial increase in analytical sensitivity. nih.gov This strategy is broadly applicable to biogenic amines and polyamines for their determination in various biological and environmental samples. nih.govnih.gov The reaction typically involves incubating the sample extract with PFPA in a suitable solvent, such as ethyl acetate, at an elevated temperature to ensure complete derivatization. nih.gov

Chromatographic Behavior on Various Stationary Phases

The separation of this compound and its derivatives is highly dependent on the choice of the chromatographic column's stationary phase. The selection is tailored to the properties of the analyte, whether it is in its native form or has been derivatized.

For the analysis of derivatized diamines, such as the PFPA derivatives of N-methyl-1,3-propanediamine, reversed-phase stationary phases are commonly employed. nih.govresearchgate.net Studies have investigated the chromatographic behavior of these derivatives on both traditional C18 columns and perfluorophenyl (PFP) columns. nih.govresearchgate.net PFP phases offer alternative selectivity to C18, particularly for halogenated compounds and isomers, due to a combination of hydrophobic, π-π, and dipole-dipole interactions. For more complex, underivatized polyamines, other specialized reverse-phase columns, such as the Newcrom R1, which has low silanol (B1196071) activity, have been utilized with a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The choice between these phases allows for the optimization of separation from matrix interferences and other related compounds.

Elemental Microanalysis

Elemental microanalysis is a foundational analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample of a pure compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₅H₁₄N₂. uni.lu

The purpose of this analysis is to confirm the empirical and molecular formula of a newly synthesized or purified compound, thereby verifying its elemental composition and purity. The theoretical elemental composition, based on a molecular weight of 102.18 g/mol , provides the benchmark against which experimental results are measured.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Mass Percentage (%)
CarbonC12.011560.05558.78%
HydrogenH1.0081414.11213.81%
NitrogenN14.007228.01427.41%
Total 102.181 100.00%

Computational Chemistry and Modeling in Research

Optimization of Compound and Derivative Design

Computational chemistry provides powerful tools for the design and optimization of this compound and its derivatives for specific applications. elixirpublishers.com By using computational models, researchers can predict molecular properties, explore potential chemical structures, and understand reaction mechanisms without the immediate need for extensive laboratory synthesis and testing. weizmann.ac.il

Methods such as Density Functional Theory (DFT) and other quantum chemical calculations can be employed to optimize the three-dimensional geometry of this compound and to calculate a wide range of its properties. These include electronic structure, vibrational frequencies (for comparison with IR and Raman spectra), and reactivity indicators like electrostatic potential maps. This information is critical for understanding how the molecule will interact with other chemical species.

For derivative design, computational modeling is particularly valuable. For instance, if this compound is to be used as a ligand in a metal complex or as a monomer in polymerization, computational methods can help predict how modifications to its structure would affect performance. sigmaaldrich.comsigmaaldrich.com Researchers can model various derivatives—by adding or changing substituent groups—and calculate key properties such as:

Binding affinity to metal ions for designing more effective chelating agents or catalysts.

Reactivity towards other monomers for optimizing polymerization reactions.

Conformational preferences that influence the final properties of a larger molecule or material.

This in-silico approach accelerates the discovery process by allowing for the rapid screening of numerous potential derivatives, identifying the most promising candidates for subsequent experimental validation. mdpi.com

Conformational Analysis of Protonated Cations

The conformational landscape of a molecule dictates its physical and chemical properties. For diamines, protonation at one or both nitrogen atoms leads to the formation of cations whose conformations are governed by a balance of steric effects and intramolecular hydrogen bonding.

The study of protonated diamines is a significant area of research. Encapsulating protonated diamines within a supramolecular host allows for the study of dynamic processes such as nitrogen inversion, which is otherwise difficult to observe in an aqueous solution. nih.gov For related diamines, such as 2,2-dimethylpropane-1,3-diaminium dichloride, X-ray crystallography has revealed the existence of multiple polymorphic forms and the formation of complex hydrogen-bonded networks. mdpi.com In these structures, the diammonium cations form cages that can encapsulate other molecules, such as water. mdpi.com The conformation of the protonated diamine is influenced by these hydrogen bonding interactions. mdpi.com Theoretical calculations, such as those at the G3(MP2)//B3LYP/6-31++G(d,p) level of theory, have been used to calculate the energy barriers for processes like nitrogen inversion and rotation, showing good agreement with experimental data. nih.gov

Density Functional Theory (DFT) Calculations for Molecular and Complex Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, and energy of molecules and their complexes. researchgate.netnih.gov

DFT calculations have been extensively used to study propanediamine-based systems. For instance, DFT has been employed to design organic superbases using a propane-1,3-diimine scaffold, where calculations helped in understanding the factors that enhance basicity. researchgate.net In the study of metal complexes with diamine ligands, DFT is used to optimize geometries and calculate electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the stability and reactivity of the complexes. researchgate.net DFT calculations, often combined with experimental techniques like NMR and X-ray crystallography, provide a deeper understanding of molecular structure and reactivity. mdpi.com For example, the B3LYP/6-31+G* level of theory has been used to optimize the geometries of diimines and their conjugate acids to study their basicity. researchgate.net

Prediction of Membrane Permeability (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) and ADMET Properties

The assessment of a molecule's ability to cross biological membranes is a critical aspect of drug development and environmental risk assessment. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a chemical in an organism.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive, transcellular permeability. evotec.comsigmaaldrich.com The assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (simulating a biological membrane), to an acceptor compartment. enamine.netcreative-biolabs.com The permeability is then quantified, typically by LC-MS/MS or UV-Vis spectroscopy. enamine.netcreative-biolabs.com PAMPA is a cost-effective method for screening large numbers of compounds in the early stages of drug discovery to identify candidates with promising oral bioavailability or blood-brain barrier penetration. enamine.netcreative-bioarray.com

The results from a PAMPA experiment are often presented as an apparent permeability coefficient (Papp). The following table illustrates how compounds are typically classified based on their PAMPA results.

PAMPA Permeability Classification Papp (10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

This table provides a general classification for PAMPA results and can vary depending on the specific assay conditions.

While PAMPA only measures passive diffusion, it can be used in conjunction with cell-based assays like the Caco-2 permeability assay to diagnose the mechanism of permeation. evotec.comcreative-biolabs.com If a compound shows high permeability in PAMPA but low permeability in Caco-2, it may be a substrate for active efflux. Conversely, if permeability is low in PAMPA and high in Caco-2, it may undergo active uptake or paracellular transport. evotec.com

Future Research Directions and Interdisciplinary Perspectives

Exploration of Emerging Applications in Novel Chemical Systems

The unique structural configuration of N,2-Dimethyl-1,3-propanediamine, featuring both a primary and a secondary amine group along with a methyl group on the carbon backbone, suggests its potential as a versatile ligand and building block. Its isomers are known to form stable complexes with various metals, acting as catalysts in polymerization and other chemical reactions. sigmaaldrich.comsigmaaldrich.com For instance, 2,2-Dimethyl-1,3-propanediamine (B1293695) is used as a bidentate ligand to prepare metal complexes with aluminum, gallium, and copper, which serve as catalysts. sigmaaldrich.comsigmaaldrich.com

Future research could systematically explore the coordination chemistry of this compound with a wide array of transition and main group metals. The resulting complexes could be screened for catalytic activity in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The specific steric and electronic properties conferred by its unique substitution pattern may lead to novel reactivity and selectivity compared to its more studied isomers.

Integration of Dimethyl-1,3-propanediamines into Green Chemistry Principles and Sustainable Processes

Green chemistry emphasizes the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Diamines are crucial monomers for producing polyamide plastics, and developing sustainable synthesis routes from renewable resources is a key goal. mdpi.com

While patents describe greener, continuous-flow processes for producing isomers like N,N-Dimethyl-1,3-propanediamine with high yields and energy efficiency, similar advancements for this compound are yet to be explored. google.comcetjournal.it Future work should focus on developing eco-friendly synthetic pathways to this compound, potentially utilizing bio-based feedstocks and solvent-free or aqueous reaction conditions. Furthermore, its potential as a recyclable organocatalyst or as a component in biodegradable polymers warrants investigation, aligning with the principles of a circular economy.

Advances in Theoretical and Computational Approaches for Compound Design and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby accelerating compound design and discovery. Theoretical studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of related amine molecules, predicting their behavior in catalytic systems.

For this compound, computational models could predict its protonation constants, conformational preferences, and coordination behavior with different metal centers. Such theoretical insights would be invaluable for designing experiments and understanding the mechanisms of reactions where it is used as a ligand or catalyst. These studies can elucidate how its specific structure influences its chemical properties, providing a rational basis for its application in targeted chemical transformations.

Interdisciplinary Research Frontiers (e.g., Nanoengineering, Supramolecular Chemistry, Advanced Materials)

The true potential of this compound may be realized at the interface of chemistry with other disciplines like materials science and nanotechnology. Its isomer, 2,2-Dimethyl-1,3-propanediamine, is already utilized as a diamine component in the production of high-performance polyamides and polyurethanes, lending them enhanced mechanical and thermal stability. sigmaaldrich.comsigmaaldrich.com It is also used to create hydrogels and biocompatible materials for tissue engineering. sigmaaldrich.com

Future interdisciplinary research could explore the incorporation of this compound into:

Advanced Materials: As a monomer in the synthesis of novel polymers, its unique structure could impart specific properties such as improved solubility, altered crystallinity, or enhanced thermal resistance.

Supramolecular Chemistry: The molecule's capacity for hydrogen bonding and metal coordination could be harnessed to construct complex, self-assembling supramolecular architectures like metal-organic frameworks (MOFs) or molecular cages with potential applications in gas storage or separations.

Nanoengineering: It could serve as a capping agent or stabilizer for nanoparticles, where its specific binding affinity could control particle size and morphology. It could also be a component in the synthesis of antimicrobial agents that possess DNA cleavage activity. pharmaffiliates.com

Q & A

Q. How can researchers address conflicting data on the environmental toxicity of this compound?

  • Methodology : Perform acute toxicity assays (e.g., Daphnia magna LC₅₀) under standardized OECD conditions. Use QSAR models to predict bioaccumulation potential (log Kow = -0.5). Cross-validate with soil column studies to assess mobility. Address discrepancies by controlling variables like pH, organic matter content, and microbial activity .

Methodological Notes

  • Data Contradiction Analysis : For conflicting results (e.g., sorption capacities in MOFs), ensure consistent measurement protocols (temperature, pressure, purity) and statistical validation (ANOVA, p < 0.05) .
  • Experimental Design : Use response surface methodology (RSM) to optimize reaction conditions (e.g., molar ratios, temperature) for Schiff base synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N,2-Dimethyl-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.